molecular formula C12H14ClNO B12446778 (R)-1-Benzylpyrrolidine-2-carbonyl chloride CAS No. 1260593-63-2

(R)-1-Benzylpyrrolidine-2-carbonyl chloride

Cat. No.: B12446778
CAS No.: 1260593-63-2
M. Wt: 223.70 g/mol
InChI Key: ZDTDYTRIYBAWEZ-LLVKDONJSA-N
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Description

®-1-Benzylpyrrolidine-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Benzylpyrrolidine-2-carbonyl chloride typically involves the reaction of ®-1-Benzylpyrrolidine-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

(R)1Benzylpyrrolidine2carboxylicacid+SOCl2(R)1Benzylpyrrolidine2carbonylchloride+SO2+HCl(R)-1-Benzylpyrrolidine-2-carboxylic acid + SOCl₂ \rightarrow (R)-1-Benzylpyrrolidine-2-carbonyl chloride + SO₂ + HCl (R)−1−Benzylpyrrolidine−2−carboxylicacid+SOCl2​→(R)−1−Benzylpyrrolidine−2−carbonylchloride+SO2​+HCl

The reaction is usually performed at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of ®-1-Benzylpyrrolidine-2-carbonyl chloride may involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as chlorinating agents. These methods are preferred due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzylpyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form ®-1-Benzylpyrrolidine-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous medium at room temperature.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction.

Scientific Research Applications

®-1-Benzylpyrrolidine-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzylpyrrolidine-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are commonly found in biological and chemical systems.

Comparison with Similar Compounds

    (S)-1-Benzylpyrrolidine-2-carbonyl chloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    Benzoyl chloride: A simpler acyl chloride with a benzene ring instead of a pyrrolidine ring.

    Acetyl chloride: A smaller acyl chloride with a methyl group instead of a benzyl group.

Uniqueness: ®-1-Benzylpyrrolidine-2-carbonyl chloride is unique due to its chiral nature and the presence of both a benzyl group and a pyrrolidine ring. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and chiral drug development.

Properties

CAS No.

1260593-63-2

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(2R)-1-benzylpyrrolidine-2-carbonyl chloride

InChI

InChI=1S/C12H14ClNO/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m1/s1

InChI Key

ZDTDYTRIYBAWEZ-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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